![molecular formula C19H24N4O3 B4855830 N~5~-(2-{[4-(tert-butyl)benzoyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4855830.png)
N~5~-(2-{[4-(tert-butyl)benzoyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide
Overview
Description
N~5~-(2-{[4-(tert-butyl)benzoyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-{[4-(tert-butyl)benzoyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane.
Attachment of the tert-Butylbenzoyl Group: This can be done through acylation reactions using tert-butylbenzoyl chloride and appropriate amines.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~5~-(2-{[4-(tert-butyl)benzoyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~5~-(2-{[4-(tert-butyl)benzoyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study biological pathways and interactions at the molecular level.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of N5-(2-{[4-(tert-butyl)benzoyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N~5~-(2-{[4-(tert-butyl)benzoyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide: This compound is unique due to its specific structure and functional groups.
Other Oxadiazoles: Compounds with similar oxadiazole rings but different substituents.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups attached to different heterocyclic rings.
Uniqueness
The uniqueness of N5-(2-{[4-(tert-butyl)benzoyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[(4-tert-butylbenzoyl)amino]ethyl]-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-19(2,3)14-8-6-13(7-9-14)16(24)20-10-11-21-17(25)18-22-15(23-26-18)12-4-5-12/h6-9,12H,4-5,10-11H2,1-3H3,(H,20,24)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDRYYMHGFLTRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.